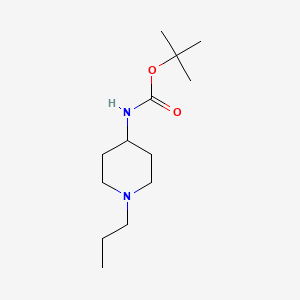

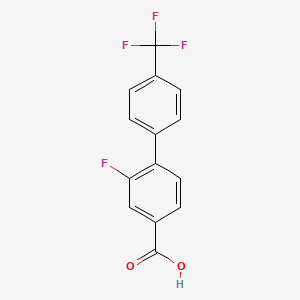

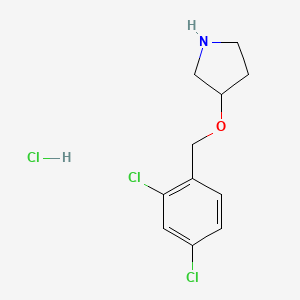

![molecular formula C11H12N2O4 B567532 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253792-09-4](/img/structure/B567532.png)

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are divided into 1,2-, 1,3-, and 1,4-oxazines depending on the relative arrangement of oxygen and nitrogen atoms in the ring .

Synthesis Analysis

Methods for the synthesis of 1,3-oxazines are found in the literature employing nitriles, amides, carboxylic acids, aldehydes, 3-aminopropanol, N-thioacyl-1,3-amino alcohols, 2,3-allenamides as the starting materials .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Organocatalyzed [4 + 2] annulation of CO2/COS with allenamides is reported to synthesize 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .科学的研究の応用

Synthesis and Chemical Properties

Oxazines, including 1,2-oxazines and their derivatives, are synthesized through the dehydration of dihydro-oxazines, which themselves are obtained from the cyclization of certain keto-nitroso compounds. These compounds, such as 1,2-oxazines, play a crucial role as intermediates in various chemical reactions and have been studied for their potential as chiral synthons. The method of preparation and the chemical reactivity of oxazines illustrate their importance in organic synthesis, providing pathways to synthesize complex molecules with significant biological activities (Sainsbury, 1991).

Biological Applications

Oxazine derivatives demonstrate a range of biological activities, including antibacterial, antituberculous, and anthelmintic properties. These activities can be modulated by structural changes, highlighting the potential of oxazine compounds in therapeutic applications. The study on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones reveals their diverse biological effects, underscoring the possibility of these compounds being developed into drugs or agrochemical agents (Waisser & Kubicová, 1993).

Potential in Drug Discovery

The exploration of oxazine compounds extends to their role in drug discovery, where they serve as key scaffolds in the synthesis of biologically active molecules. Their structural versatility enables the creation of compounds with targeted actions against various diseases. Research on hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the ongoing interest in utilizing oxazine derivatives for medicinal chemistry, pointing towards their broad applicability in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).

作用機序

Target of Action

Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is synthesized via organocatalyzed [4 + 2] annulation of co2/cos with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways related to their pharmacological activities .

Result of Action

Similar compounds have shown various degrees of cell proliferation inhibition .

特性

IUPAC Name |

1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUDQVWTHGYSIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)